molecular formula C3H8O.K<br>C3H8KO B1592590 Potassium propan-2-olate CAS No. 6831-82-9

Potassium propan-2-olate

Cat. No. B1592590
Key on ui cas rn: 6831-82-9
M. Wt: 99.19 g/mol
InChI Key: JPQUDQIQRLMROB-UHFFFAOYSA-N
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Patent
US06979695B2

Procedure details

Potassium metal (6.59 g, 168.84 mmol) was dissolved in dry 2-propanol (60.0 mL) under nitrogen. The resulting potassium isopropoxide was heated with 3,5-dibromopyridine (20.00 g, 84.42 mmol) and copper powder (1 g, 5% by weight of 3,5-dibromopyridine) at 140° C. in a sealed glass tube for 14 h. The reaction mixture was cooled to ambient temperature and extracted with diethyl ether (4×200 mL). The combined ether extracts were dried over sodium sulfate, filtered, and concentrated by rotary evaporation. The crude product obtained was purified by column chromatography over aluminum oxide, eluting with ethyl acetate-hexane (1:9, v/v). Selected fractions were combined and concentrated by rotary evaporation, producing a pale-yellow oil (12.99 g, 71.2%).
Quantity
6.59 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
potassium isopropoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Name
copper
Quantity
1 g
Type
catalyst
Reaction Step Two
Name
Yield
71.2%

Identifiers

REACTION_CXSMILES
[K].[CH3:2][CH:3]([CH3:5])[O-:4].[K+].[Br:7][C:8]1[CH:9]=[N:10][CH:11]=[C:12](Br)[CH:13]=1>CC(O)C.[Cu]>[CH:3]([O:4][C:12]1[CH:13]=[C:8]([Br:7])[CH:9]=[N:10][CH:11]=1)([CH3:5])[CH3:2] |f:1.2,^1:0|

Inputs

Step One
Name
Quantity
6.59 g
Type
reactant
Smiles
[K]
Name
Quantity
60 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
potassium isopropoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])C.[K+]
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Name
copper
Quantity
1 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (4×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography over aluminum oxide
WASH
Type
WASH
Details
eluting with ethyl acetate-hexane (1:9, v/v)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC=1C=C(C=NC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 12.99 g
YIELD: PERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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